An In-Depth Technical Guide to the Chemical Properties of 4-(4-aminophenyl)-1H-indazol-3-amine
An In-Depth Technical Guide to the Chemical Properties of 4-(4-aminophenyl)-1H-indazol-3-amine
Executive Summary: The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in potent, biologically active compounds, particularly kinase inhibitors.[1][2] This guide focuses on a specific derivative, 4-(4-aminophenyl)-1H-indazol-3-amine (CAS No. 819058-89-4), a molecule that combines the established bioactivity of the 3-aminoindazole core with a versatile 4-aminophenyl substituent. This strategic combination presents multiple reactive sites for library development and offers a unique three-dimensional architecture for probing protein binding pockets. This document serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's structural attributes, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway, and its potential in therapeutic discovery.
Introduction to the 3-Aminoindazole Scaffold: A Privileged Motif in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in numerous pharmacologically active agents.[3][4] Its thermodynamic stability and ability to act as a bioisostere for other aromatic systems, such as indole, have made it a valuable template in drug design.[5][6] The 1H-indazole tautomer is generally the most stable and predominant form.[5][7]
The introduction of an amino group at the C3 position dramatically enhances the scaffold's utility. The 3-aminoindazole core can mimic the adenine hinge-binding motif of ATP, enabling it to function as a competitive inhibitor for a wide range of protein kinases.[8] This has led to the development of several FDA-approved anticancer drugs, including Pazopanib and Niraparib, which feature this critical pharmacophore.[5] The compound 4-(4-aminophenyl)-1H-indazol-3-amine builds upon this foundation, incorporating a second primary amine on a phenyl ring at the C4 position. This addition not only extends the molecule's potential interaction network but also provides a distinct chemical handle for further functionalization, making it a highly valuable building block for combinatorial chemistry and lead optimization campaigns.
Physicochemical and Structural Properties
The fundamental properties of 4-(4-aminophenyl)-1H-indazol-3-amine are summarized below. While experimental data on properties such as melting point and solubility are not widely published, predictions can be made based on its structure.
| Property | Value | Source |
| IUPAC Name | 4-(4-aminophenyl)-1H-indazol-3-amine | [9] |
| CAS Number | 819058-89-4 | [10][11] |
| Molecular Formula | C₁₃H₁₂N₄ | [9] |
| Molecular Weight | 224.26 g/mol | [9] |
| Predicted Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol. Insoluble in water. | Inferred from structure[12] |
| Physical Form | Expected to be a solid at room temperature. |
Structural Diagram
The molecule's structure is defined by the planar indazole ring system with an exocyclic amine at position 3 and a phenylamine group at position 4. The bond between the indazole C4 and the phenyl ring is rotatable.
Caption: Chemical structure of 4-(4-aminophenyl)-1H-indazol-3-amine.
Spectroscopic Characterization Profile (Predictive)
For any synthetic or screening campaign, unambiguous characterization of the lead compound is paramount. The following is a predicted spectroscopic profile for 4-(4-aminophenyl)-1H-indazol-3-amine based on established principles, serving as a benchmark for experimental validation.
| Technique | Predicted Observations | Rationale |
| ¹H NMR | ~12.0-13.0 ppm (s, 1H): Indazole N1-H.~6.5-8.0 ppm (m, 7H): Aromatic protons on both rings.~5.0-6.0 ppm (br s, 2H): 3-NH₂ protons.~3.5-4.5 ppm (br s, 2H): 4'-NH₂ protons. | The indazole N-H proton is typically deshielded. Aromatic protons reside in the standard aromatic region.[13] Amine protons (N-H) are characteristically broad and their chemical shift is solvent-dependent; they can be confirmed by D₂O exchange, which causes the signals to disappear.[14][15] |
| ¹³C NMR | ~110-150 ppm: Multiple signals corresponding to the 13 aromatic carbons of the indazole and phenyl rings. | Aromatic carbons appear in this characteristic downfield region. Specific assignments would require 2D NMR experiments. |
| IR Spectroscopy | ~3450 & 3350 cm⁻¹: Two distinct, sharp-to-medium bands (N-H stretch, primary amines).~3300 cm⁻¹ (broad): Indazole N-H stretch.~1620-1580 cm⁻¹: N-H bending vibrations.~1335-1250 cm⁻¹: Aromatic C-N stretch. | Primary amines (R-NH₂) typically show two N-H stretching bands (asymmetric and symmetric).[15][16] These are key diagnostic peaks. The C-N stretch confirms the amine linkage to the aromatic rings. |
| Mass Spectrometry (EI/ESI) | [M]+• at m/z ≈ 224.11: Molecular ion.[M+H]⁺ at m/z ≈ 225.12: Protonated molecule (ESI). | The molecular weight is 224.26. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent here (4 nitrogen atoms).[15] |
Synthesis and Purification
While numerous methods exist for constructing the 3-aminoindazole core, a practical and modular approach is required for synthesizing specifically substituted analogs like 4-(4-aminophenyl)-1H-indazol-3-amine.[17][18][19] A robust strategy involves the late-stage introduction of the aminophenyl group via a palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Workflow
The proposed synthesis begins with a commercially available substituted 2-fluorobenzonitrile. This approach is logical as the fluorine atom is an excellent leaving group for the initial nucleophilic aromatic substitution (SₙAr) reaction with hydrazine, which forms the indazole ring. The subsequent Suzuki coupling allows for the versatile introduction of the second aromatic ring.
Caption: Proposed synthetic workflow for 4-(4-aminophenyl)-1H-indazol-3-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromo-1H-indazol-3-amine
-
To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-bromo-1H-indazol-3-amine. This intermediate can often be used in the next step without further purification.
Causality: The SₙAr reaction followed by intramolecular cyclization is a classic and efficient method for forming the 3-aminoindazole ring.[18] The ortho-fluorine is highly activated towards displacement by the nitrile group, and hydrazine serves as the binucleophile to form the pyrazole ring.
Step 2: Synthesis of tert-butyl (4'-(3-amino-1H-indazol-4-yl)-[1,1'-biphenyl]-4-yl)carbamate
-
In a reaction vessel, combine 4-bromo-1H-indazol-3-amine (1.0 eq), 4-(Boc-amino)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.2 M).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours until LC-MS analysis indicates complete consumption of the bromo-indazole.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Boc-protected product.
Causality: The Suzuki cross-coupling is a highly reliable method for forming C-C bonds between aryl halides and arylboronic acids. Using a Boc-protected aminophenylboronic acid is critical to prevent the free amine from interfering with the catalytic cycle or undergoing side reactions.
Step 3: Synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine (Final Product)
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(4-aminophenyl)-1H-indazol-3-amine.
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group at room temperature, liberating the free amine with minimal side products. The subsequent basic workup ensures the final product is isolated as the free base.
Chemical Reactivity and Potential for Drug Discovery
The structure of 4-(4-aminophenyl)-1H-indazol-3-amine offers three primary sites for chemical modification, making it an ideal scaffold for building focused chemical libraries for SAR studies.
-
3-Amino Group: This nucleophilic site can readily react with acyl chlorides, isocyanates, or sulfonyl chlorides to form amides, ureas, and sulfonamides, respectively. These modifications can modulate solubility, introduce new hydrogen bond donors/acceptors, and explore different binding pockets.[20][21]
-
4'-Amino Group: The amine on the appended phenyl ring provides a second, electronically distinct nucleophilic handle. It can be selectively functionalized, allowing for the exploration of vector space extending away from the core indazole scaffold.
-
Indazole N1-H: This nitrogen can be alkylated or arylated to block a key hydrogen bond donor site or to introduce substituents that can probe deeper into a protein's active site.[18]
Caption: Key reactivity sites and derivatization pathways.
Given the established role of the 3-aminoindazole scaffold, this compound is a prime candidate for screening against various protein kinase families. Its derivatives could be investigated as inhibitors for targets implicated in oncology, inflammation, and neurodegenerative diseases.[7][22][23]
Conclusion
4-(4-aminophenyl)-1H-indazol-3-amine is a strategically designed chemical entity that leverages the proven pharmacological relevance of the 3-aminoindazole core. Its combination of a potent hinge-binding motif with multiple, distinct points for chemical diversification makes it an exceptionally valuable starting point for drug discovery programs. This guide provides the foundational chemical knowledge—from structural and spectroscopic properties to a robust synthetic strategy—required for researchers to effectively utilize this compound in the pursuit of novel therapeutics.
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